2-Hydroxy-5-nitromandelic acid
Description
2-Hydroxy-5-nitromandelic acid is a derivative of mandelic acid (α-hydroxybenzeneacetic acid) featuring a hydroxyl (-OH) group at the 2-position and a nitro (-NO₂) group at the 5-position on the benzene ring. Mandelic acid itself is known for its role in organic synthesis and pharmaceutical applications, particularly as an intermediate in drug development. The introduction of electron-withdrawing nitro groups enhances the compound’s acidity and reactivity, making it valuable in catalysis, coordination chemistry, or as a precursor for nitroaromatic derivatives.
Properties
Molecular Formula |
C8H7NO6 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxy-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H7NO6/c10-6-2-1-4(9(14)15)3-5(6)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChI Key |
KGKOGUSCVFPEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitromandelic acid typically involves the nitration of mandelic acid. One common method is the reaction of mandelic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration.
Industrial Production Methods
Industrial production of 2-Hydroxy-5-nitromandelic acid may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitromandelic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 2-Hydroxy-5-nitrobenzaldehyde or 2-Hydroxy-5-nitrobenzoic acid.
Reduction: The major product is 2-Hydroxy-5-aminomandelic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-nitromandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitromandelic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-Hydroxy-5-nitromandelic acid, differing in backbone (mandelic vs. benzoic acid), substituents, or functional groups:
2-Hydroxy-5-nitrobenzoic Acid
- Structure: A benzoic acid derivative with -OH at position 2 and -NO₂ at position 5.
- Key Differences : Lacks the glycolic acid chain present in mandelic acid derivatives, resulting in a smaller molecular weight (183.12 vs. ~213 for mandelic analogs).
- Applications : Used as a synthetic intermediate in dyes and pharmaceuticals due to its strong acidity and nitro group reactivity .
2,4-Difluoro-5-nitromandelic Acid
- Structure: Mandelic acid backbone with -OH (position 2), -NO₂ (position 5), and fluorine substituents (position 4).
- Applications : Fluorinated nitro compounds are explored in medicinal chemistry for their bioactivity and resistance to enzymatic degradation .
5-Hydroxyanthranilic Acid
- Structure: 2-Amino-5-hydroxybenzoic acid, featuring an -NH₂ group instead of -NO₂.
- Key Differences: The amino group introduces nucleophilic reactivity, contrasting with the electron-withdrawing nitro group. This compound is a biomarker in tryptophan metabolism and oxidative stress pathways .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Functional Groups | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-Hydroxy-5-nitromandelic acid* | C₈H₇NO₆ | 213.14 | 2-OH, 5-NO₂ | Carboxylic acid, -OH, -NO₂ | Not reported |
| 2-Hydroxy-5-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | 2-OH, 5-NO₂ | Carboxylic acid, -OH, -NO₂ | ~230 (decomposes) |
| 2,4-Difluoro-5-nitromandelic acid | C₈H₅F₂NO₅ | 195.22 | 2-OH, 4-F, 5-NO₂ | Carboxylic acid, -OH, -NO₂, -F | Not reported |
| 5-Hydroxyanthranilic acid | C₇H₇NO₃ | 153.14 | 2-NH₂, 5-OH | Carboxylic acid, -NH₂, -OH | 260–265 (decomposes) |
*Hypothetical data inferred from structural analogs.
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Nitro-substituted mandelic acids are precursors for β-nitro alcohols, which are key in synthesizing antibiotics and β-blockers .
- Material Science : The nitro and hydroxyl groups in these compounds enable chelation with metals, useful in catalytic systems or polymer crosslinking .
- Biomarker Potential: 5-Hydroxyanthranilic acid’s role in oxidative stress pathways highlights the divergent applications of hydroxylated aromatic acids compared to nitro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
